5-bromoFuro[3,2-b]pyridine
Overview
Description
5-BromoFuro[3,2-b]pyridine is a heterocyclic compound with the molecular formula C7H4BrNO. It is a derivative of furo[3,2-b]pyridine, where a bromine atom is substituted at the 5-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-BromoFuro[3,2-b]pyridine involves the bromination of furo[3,2-b]pyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-BromoFuro[3,2-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 5-methoxyfuro[3,2-b]pyridine .
Scientific Research Applications
5-BromoFuro[3,2-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly kinase inhibitors and other bioactive molecules.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: The compound is employed in the study of biological pathways and molecular interactions due to its ability to act as a ligand for various proteins.
Mechanism of Action
The mechanism of action of 5-BromoFuro[3,2-b]pyridine depends on its specific application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes or receptors. The bromine atom and the furo[3,2-b]pyridine scaffold allow for interactions with target proteins through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
Furo[3,2-b]pyridine: The parent compound without the bromine substitution.
5-Chlorofuro[3,2-b]pyridine: A similar compound with a chlorine atom instead of bromine.
5-Iodofuro[3,2-b]pyridine: A similar compound with an iodine atom instead of bromine.
Uniqueness
5-BromoFuro[3,2-b]pyridine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to target proteins compared to its chloro or iodo analogs .
Biological Activity
5-BromoFuro[3,2-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article discusses the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and pharmacological profiles based on recent research findings.
Chemical Structure and Synthesis
This compound features a unique fused ring structure that combines furan and pyridine moieties. The bromine substitution at the 5-position is significant for enhancing its biological activity. The synthesis typically involves metal-mediated coupling reactions, which allow for the efficient formation of the furo-pyridine scaffold. For example, copper-mediated oxidative cyclization is a common method used to construct this core structure .
Kinase Inhibition
The primary biological activity of this compound is its ability to inhibit various kinases. Research indicates that compounds with the furo[3,2-b]pyridine core can act as potent and selective inhibitors of cdc-like kinases (CLKs) and modulate the Hedgehog signaling pathway . The following table summarizes key findings related to kinase inhibition:
Compound | Target Kinase | IC50 (µM) | Selectivity | Reference |
---|---|---|---|---|
This compound | CLK1 | <0.5 | High | |
This compound | Hedgehog Pathway | Sub-micromolar | Moderate | |
SGC-CAMKK2-1 | CAMKK2 | 0.4 | High |
The compound exhibits sub-micromolar activity against these targets, indicating its potential as a therapeutic agent.
Structure-Activity Relationship (SAR)
The SAR studies emphasize the importance of specific substitutions on the furo[3,2-b]pyridine scaffold for enhancing biological activity. Modifications at the 3- and 5-positions significantly affect potency and selectivity against various kinases. For instance, the introduction of different substituents at these positions can lead to variations in IC50 values and selectivity profiles .
Pharmacokinetics
The pharmacokinetic properties of this compound have been assessed in vivo. Studies show that upon intraperitoneal administration in mice at a dose of 10 mg/kg, the compound displays favorable absorption characteristics with measurable plasma concentrations over time . The following table outlines key pharmacokinetic parameters:
Parameter | Value |
---|---|
Dose | 10 mg/kg |
Tmax | 1 hour |
Half-life | ~4 hours |
Bioavailability | Moderate |
These pharmacokinetic properties suggest that this compound has potential for further development as a therapeutic agent.
Case Studies
Case Study 1: Inhibition of CAMKK2
In a study evaluating the effects of various furo[3,2-b]pyridines on CAMKK2 activity, this compound was found to significantly reduce kinase activity in MDA-MB-231 cells after treatment with increasing doses. The results indicated a clear dose-response relationship with notable inhibition observed at lower concentrations .
Case Study 2: Hedgehog Pathway Modulation
Another study highlighted the role of this compound as an effective modulator of the Hedgehog signaling pathway. The compound was able to inhibit pathway activation in cellular assays, suggesting its potential application in conditions where Hedgehog signaling is dysregulated .
Properties
IUPAC Name |
5-bromofuro[3,2-b]pyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-7-2-1-6-5(9-7)3-4-10-6/h1-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKNQWORBBHYHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1OC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1352880-36-4 | |
Record name | 5-bromofuro[3,2-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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